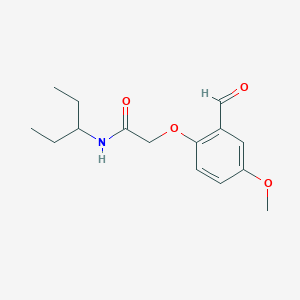
2-(2-formyl-4-methoxyphenoxy)-N-pentan-3-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of derivatives of “2-(2-formyl-4-methoxyphenoxy)acetic acid” has been explored in several studies. For instance, a series of 1,3,4-thiadiazole derivatives were synthesized by cyclization of the carboxylic acid group with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA).Molecular Structure Analysis
The molecular structure of “2-(2-formyl-4-methoxyphenoxy)acetic acid” and its derivatives has been elucidated using various analytical techniques. X-ray diffraction studies have revealed the crystal structures of the acid and its metal complexes.Chemical Reactions Analysis
The reactivity of “2-(2-formyl-4-methoxyphenoxy)acetic acid” is influenced by the presence of the formyl and methoxy groups. These functional groups can participate in various chemical reactions, such as the formation of metal complexes.Physical and Chemical Properties Analysis
The physical and chemical properties of “2-(2-formyl-4-methoxyphenoxy)acetic acid” derivatives are closely related to their molecular structure. The presence of substituents like the methoxy group can affect properties such as solubility, melting point, and reactivity.Scientific Research Applications
Synthesis and Resolution of Amino Acids
The synthesis and resolution of L-2-amino-5-arylpentanoic acids, which are crucial constituent amino acids in AM-toxins, have been explored. The process involves the gradual hydrolysis of the O-methyl linkage of L-Amp by heating with hydrochloric acid, offering a non-drastic acid treatment method for the synthesis and resolution of such compounds (Shimohigashi, Lee, & Izumiya, 1976).
Antiprotozoal Activity
Research on pentamidine analogs, including 1,3-di(4-amidino-2-methoxyphenoxy)propane, has shown varied in vitro activity against the enteric protozoan Giardia lamblia. These compounds, including those structurally related to 2-(2-formyl-4-methoxyphenoxy)-N-pentan-3-ylacetamide, demonstrated a significant range of antigiardial activities, suggesting potential for treatment of giardiasis (Bell, Cory, Fairley, Hall, & Tidwell, 1991).
DNA Binding Studies
Electrochemical DNA biosensors have been used to screen chemical compounds, including pentamidine analogs, for their interaction with the nucleic acid double helix. These studies provide insights into the efficacy of DNA-binding compounds and their potential as chemotherapeutics (Szpakowska et al., 2006).
Material Sciences
In the field of material sciences, studies on 1,5-bis(2-Formylphenoxy)pentane using X-ray diffraction have contributed to understanding the molecular structure and crystallography of related compounds. This work aids in the broader application of such compounds in material synthesis and characterization (Pervova, Zaĭdman, Lipunov, & Slepukhin, 2010).
Safety and Hazards
Properties
IUPAC Name |
2-(2-formyl-4-methoxyphenoxy)-N-pentan-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-4-12(5-2)16-15(18)10-20-14-7-6-13(19-3)8-11(14)9-17/h6-9,12H,4-5,10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJGMTFHEJVEMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)COC1=C(C=C(C=C1)OC)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24826822 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Bromospiro[1,2-dihydroindene-3,3'-oxolane]-2',5'-dione](/img/structure/B2673769.png)
![(Z)-3-[3-[(4-Bromophenyl)methoxy]-4-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2673770.png)
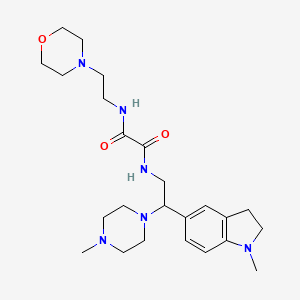
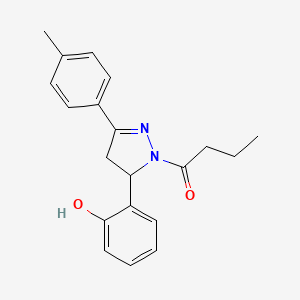
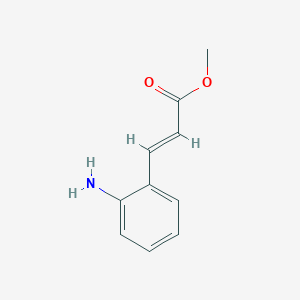
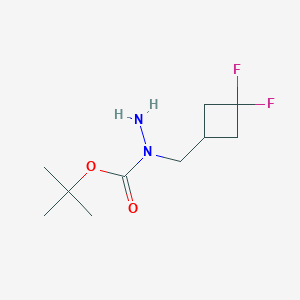
![N-(2-methoxyethyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2673778.png)
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclohexanecarboxamide](/img/structure/B2673781.png)
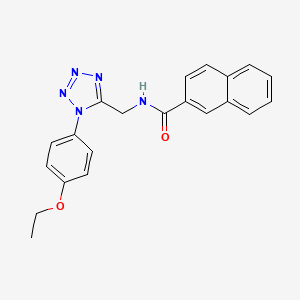
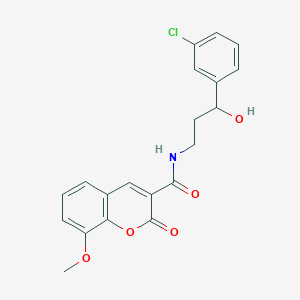
![3-[(2-chloro-6-fluorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2673786.png)

![[1-(2-Chlorobenzyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2673790.png)
![2,5-dimethyl-3-(4-methylphenyl)-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2673792.png)
